3-Chloro-1,4-dimethyl-1H-pyrazole

Physicochemical Properties Drug Design Agrochemical Development

3-Chloro-1,4-dimethyl-1H-pyrazole (CAS 228862-16-6) is a heterocyclic organic compound characterized by a pyrazole ring featuring a chlorine substituent at the 3-position and methyl groups at the 1- and 4-positions. This specific substitution pattern creates a rigid, electron-rich core with a reactive halogen handle, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
CAS No. 228862-16-6
Cat. No. B3253879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,4-dimethyl-1H-pyrazole
CAS228862-16-6
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1Cl)C
InChIInChI=1S/C5H7ClN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3
InChIKeyUETNOXJRYZSQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1,4-dimethyl-1H-pyrazole (CAS 228862-16-6): A Halogenated Pyrazole Scaffold for Agrochemical and Pharmaceutical Synthesis


3-Chloro-1,4-dimethyl-1H-pyrazole (CAS 228862-16-6) is a heterocyclic organic compound characterized by a pyrazole ring featuring a chlorine substituent at the 3-position and methyl groups at the 1- and 4-positions . This specific substitution pattern creates a rigid, electron-rich core with a reactive halogen handle, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals .

Strategic Procurement of 3-Chloro-1,4-dimethyl-1H-pyrazole: Why the Chlorine and Methyl Substitution Pattern Is Not Interchangeable


Simple, unsubstituted pyrazoles or isomers with alternative substitution patterns (e.g., 1,3-dimethylpyrazole or 3-chloro-1-methylpyrazole) cannot serve as drop-in replacements. The specific 3-chloro-1,4-dimethyl architecture dictates the compound's unique reactivity profile and steric environment. For instance, the chlorine atom at the 3-position is a key site for nucleophilic substitution and cross-coupling reactions , while the 4-methyl group provides critical steric hindrance that differentiates its binding properties from 1,3- or 1,5-substituted analogs . Attempting to use a non-halogenated analog eliminates the primary reactive handle, and a positional isomer will lead to a different spatial orientation, potentially resulting in failed synthetic sequences or altered biological activity.

Quantitative Differentiation of 3-Chloro-1,4-dimethyl-1H-pyrazole: Physicochemical and Reactivity Comparisons


Comparative Physicochemical Properties: Halogen-Dependent Lipophilicity and Reactivity

The choice of halogen at the 3-position significantly impacts the compound's lipophilicity and subsequent biological or environmental behavior. A comparison of predicted logP values demonstrates that the chloro derivative is substantially less lipophilic than its bromo analog (3-Bromo-1,4-dimethyl-1H-pyrazole), leading to differences in membrane permeability and solubility. This property is crucial for selecting the appropriate intermediate for specific synthetic or biological applications .

Physicochemical Properties Drug Design Agrochemical Development

Reactivity Differentiation via C-Halogen Bond Strength: Chloro vs. Bromo Analog

The 3-chloro substituent provides a more robust and less labile handle compared to a 3-bromo group. This is quantitatively reflected in the higher bond dissociation energy of a C-Cl bond compared to a C-Br bond. This difference makes the chloro derivative the preferred intermediate for sequences requiring harsher conditions or where undesired side reactions with a more reactive bromo group could occur [1].

Organic Synthesis Cross-Coupling Reaction Selectivity

Steric and Electronic Impact of 4-Methyl Substitution on Pyrazole Core

The 4-methyl group in 3-Chloro-1,4-dimethyl-1H-pyrazole introduces critical steric hindrance not present in the 1,3-dimethyl isomer (1,3-dimethyl-1H-pyrazole). This difference can significantly alter the compound's binding affinity to biological targets or its coordination chemistry with metals, as the methyl group can block or favor specific binding orientations [1].

Structure-Activity Relationship Molecular Modeling Catalysis

Primary Application Scenarios for 3-Chloro-1,4-dimethyl-1H-pyrazole in R&D and Production


Synthesis of Advanced Agrochemical Intermediates

This compound serves as a key building block in the preparation of complex pyrazole-containing fungicides and herbicides. The 3-chloro group is a prime site for introducing diverse functional groups via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the 4-methyl group provides the specific steric profile often required for activity .

Medicinal Chemistry Lead Optimization Campaigns

When a structure-activity relationship (SAR) study indicates that a 3-chloro-1,4-dimethylpyrazole core is essential for target engagement, this specific compound is the required starting material. Its balanced physicochemical properties (e.g., moderate LogP) make it a favorable scaffold for early-stage drug discovery .

Development of Novel Ligands for Coordination Chemistry and Catalysis

The unique substitution pattern makes 3-Chloro-1,4-dimethyl-1H-pyrazole an interesting precursor for bidentate or tridentate ligands. The steric influence of the 4-methyl group can be exploited to control the geometry and stability of the resulting metal complexes, differentiating its catalytic applications from less hindered pyrazole ligands .

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